(2-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(2-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl3N2 and its molecular weight is 311.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.077032 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and DFT Studies
- Application : The compound (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, closely related to (2-chlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, has been studied for its crystal structure and theoretical properties. The structure was determined using single crystal X-ray diffraction and Density Functional Theory (DFT) methods (Kumar et al., 2020).
Synthesis and Antimicrobial Activity
- Application : Piperidine derivatives, which include structures similar to this compound, have been synthesized and evaluated for their antimicrobial activities against various pathogens, showing significant potential (Vinaya et al., 2009).
Synthesis of Piperidines
- Application : Research has focused on synthesizing various piperidines, including those structurally related to this compound, for different chemical and pharmacological purposes (D’hooghe et al., 2008).
Piperidine Synthesis via Oxidative Carbon-Hydrogen Bond Functionalizations
- Application : Studies have been conducted on the synthesis of piperidine structures, relevant to this compound, through the functionalization of carbon-hydrogen bonds in enamides, showing innovative approaches in organic synthesis (Brizgys et al., 2012).
Synthesis and Pharmacological Properties
- Application : Research on the synthesis and pharmacological properties of derivatives structurally similar to this compound has been conducted, exploring their potential uses in various therapeutic applications (Grinev et al., 2004).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;;/h1-4,11,15-16H,5-10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQOCUQCHLCZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=CC=C2Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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